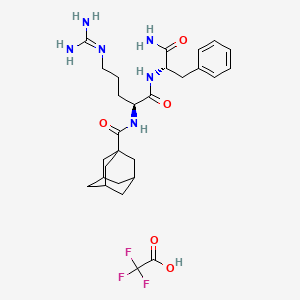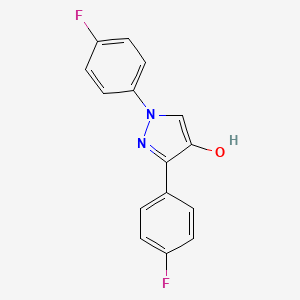
RF9 Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
RF9 Trifluoroacetate is synthesized through a series of chemical reactions involving the coupling of 1-Adamantanecarbonyl chloride with Arg-Phe-NH2, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
化学反応の分析
RF9 Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
RF9 Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
作用機序
RF9 Trifluoroacetate acts as a potent competitive antagonist of neuropeptide FF receptors (NPFF1R and NPFF2R). It binds to these receptors with high affinity, blocking the effects of neuropeptide FF and preventing its antiopioid activity . This mechanism enhances the analgesic effects of opioids and reduces the development of opioid tolerance . The molecular targets involved include the NPFF1R and NPFF2R receptors, and the pathways affected are related to pain modulation and opioid signaling .
類似化合物との比較
RF9 Trifluoroacetate is unique in its high affinity for neuropeptide FF receptors and its potent antiopioid activity. Similar compounds include other neuropeptide FF receptor antagonists such as:
RFamide-related peptide-3 (RFRP-3): Another member of the RFamide family that has similar receptor binding properties but different physiological effects.
Kisspeptin: A neuropeptide that also interacts with GnRH neurons but has distinct effects on reproductive hormone regulation.
This compound stands out due to its specific action on NPFF receptors and its potential therapeutic applications in pain management .
特性
分子式 |
C28H39F3N6O5 |
|---|---|
分子量 |
596.6 g/mol |
IUPAC名 |
N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H38N6O3.C2HF3O2/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26;3-2(4,5)1(6)7/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t17?,18?,19?,20-,21-,26?;/m0./s1 |
InChIキー |
GPVFYPYIOXHDCU-FKYMWANDSA-N |
異性体SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-bromophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12044168.png)

![2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044193.png)
![3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one](/img/structure/B12044199.png)
![(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride](/img/structure/B12044219.png)
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)
![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)




![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)


